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Compound of Interest

Compound Name: 1-Butyl radical
CAS No.: 2492-36-6
Cat. No.: B10814794
Get Quote
. J

The 1-butyl radical (+<CH2CH2CH2CHs) is a primary alkyl radical that serves as a crucial
intermediate in a wide array of chemical processes, including combustion, atmospheric
chemistry, and polymerization. A thorough understanding of its energetic properties is
fundamental to accurately modeling these complex systems. This technical guide provides an
in-depth analysis of the computational and experimental approaches used to characterize the
thermochemistry and energetics of the 1-butyl radical.

Core Thermochemical Properties

The stability and reactivity of the 1-butyl radical are governed by key thermochemical
parameters such as its heat of formation and ionization energy. These values, determined
through both experimental measurements and high-level computational methods, provide a
foundational dataset for kinetic and mechanistic studies.

Table 1: Thermochemical Properties of 1-Butyl Radical
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Property Value Method Reference

Standard Enthalpy of ]
Monoenergetic

Formation 18.1 + 0.6 kcal/mol [1]
Electron Impact
(AHf,298K°)
Adiabatic lonization Photoelectron
8.02 £ 0.04 eV [2]
Energy (IE) Spectroscopy (PE)
8.01+£0.05 eV Electron Impact (EI) [2]

Energetics of Formation and Conformational
Landscape

The 1-butyl radical is primarily formed through the homolytic cleavage of a primary C-H bond
in n-butane. The energy required for this process is the bond dissociation energy (BDE), a
critical parameter in predicting reaction pathways.

Bond Dissociation Energy (BDE)

The primary C-H BDE in n-butane dictates the energy cost of forming the 1-butyl radical. From
experimental data, a consistent value for primary C-H bonds in alkanes has been proposed.[1]

Table 2: Primary C-H Bond Dissociation Energy of n-
Butane

Bond BDE (298K) Product Radicals

CHsCH2CH2CHz—-H ~100 kcal/mol 1-Butyl + He

Note: This value is a generally accepted approximation for primary C-H bonds in alkanes based
on experimental heats of formation[1].

Conformational Analysis

Similar to its parent molecule, n-butane, the 1-butyl radical exhibits conformational isomerism
due to rotation around its C-C single bonds. The primary conformers are the anti (or trans) and
gauche forms, which have slightly different energies due to steric interactions. While high-
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resolution experimental data on the radical's conformers is scarce, the conformational
landscape of n-butane provides a well-studied analogue. Computational methods are essential
for locating these conformers and calculating their relative energies.[3][4][5]

The energy difference between the lower-energy anti conformer and the slightly higher-energy
gauche conformer in n-butane is approximately 0.9 kcal/mol.[4] This small energy difference
means that multiple conformations are present at room temperature.

Table 3: Relative Conformational Energies of n-Butane
(C2-C3 rotation)

Dihedral Angle (C1- Relative Energy

Conformation C2-C3-C4) (kcalimol) Reference
Anti (Staggered) 180° 0 [41[6]
Gauche (Staggered) 60°, 300° ~0.9 [4]

Eclipsed (H/CHs) 120°, 240° ~3.6 [4]

Syn (Fully Eclipsed) 0° ~5.0 [4]

Computational Methodologies

Modern computational chemistry offers a suite of powerful tools for calculating the energetic
properties of radical species with high accuracy. These methods are often used to complement
or even predict experimental data.

Composite Methods

For achieving high accuracy in thermochemical calculations, composite methods are the gold
standard. These procedures combine results from several high-level calculations to
approximate a very high-level result at a reduced computational cost.

e Gaussian-n (G3, G4) Theories: These are multi-step methods that start with a geometry
optimization and frequency calculation at a lower level of theory (like B3LYP).[7] A series of
single-point energy calculations are then performed with more sophisticated methods and
larger basis sets to systematically correct for deficiencies.[8] The G3 and G4 methods have
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demonstrated excellent agreement with high-precision Active Thermochemical Tables (ATcT)
data for radical formation enthalpies.[9]

o Complete Basis Set (CBS) Methods: Models like CBS-QB3 and CBS-APNO extrapolate
electronic energies to the theoretical complete basis set limit.[7] They follow a similar
approach of geometry optimization followed by higher-level energy corrections.[8] For radical
energetics, combinations of G3, G4, and CBS-APNO have been shown to reproduce ATcT
data with near-chemical accuracy (=1 kcal/mol).[9]

Ab Initio and Density Functional Theory (DFT)

While composite methods provide the final high-accuracy energies, their components rely on
foundational ab initio and DFT methods.

o Geometry Optimization and Vibrational Frequencies: DFT methods, particularly with hybrid
functionals like B3LYP, are widely used for determining the equilibrium geometry and
vibrational frequencies of radicals.[7] These frequencies are crucial for calculating the zero-
point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

o Wavefunction-Based Methods: Post-Hartree-Fock methods like Mgller-Plesset perturbation
theory (MP2) and Coupled Cluster (CC) theory are used to account for electron correlation,
which is critical for accurately describing bond-breaking and radical energetics. These
calculations are typically performed as single-point energy calculations on the optimized
geometry.[10]

Typical Computational Workflow for Radical Thermochemistry
Use optimized High-Accuracy Single-Point

geomets ry Energy Calculation
(e.g., CCSD(T), QCISD(T))

Frequency Calculation ZPVE & Thermal
(at same level as Opt) Corrections

Input Structure Geometry Optimi; ion
(e.g., B3LYP/6-31G(d)) l Confirm minimu m
o mag

(n-Butane, 1-Butyl Radical) Final Entralpy

(aH)
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A typical workflow for computational thermochemistry.

Experimental Protocols

Experimental determination of radical energetics is challenging due to the high reactivity and
short lifetimes of these species. Specialized techniques are required to generate and probe
these transient molecules.

» Monoenergetic Electron Impact: This method is used to determine heats of formation.[1] It
involves impacting a suitable precursor molecule with a beam of electrons of a precisely
known energy. The minimum energy required to cause fragmentation and produce the
desired radical ion (the appearance energy) is measured. By using a known thermochemical
cycle, the appearance energy can be used to derive the heat of formation of the neutral
radical.[1]

» Photoelectron (PE) Spectroscopy: This technique provides highly accurate ionization
energies. A radical beam is irradiated with a monochromatic photon source (e.g., a UV laser
or synchrotron radiation). The kinetic energy of the ejected electrons is measured. The
difference between the photon energy and the electron's kinetic energy gives the energy
required to ionize the radical, corresponding to the adiabatic ionization energy.

o Electron Impact (El) lonization: While less precise than PE spectroscopy, El is a common
method for estimating ionization energies. It involves bombarding the radical with electrons
of increasing energy until an ion signal is detected. The energy at which the ion signal first
appears is taken as the ionization energy.[11]

e The Kinetic Method: This is a mass spectrometry-based technique for determining ionization
energies and proton affinities.[12][13] It relies on analyzing the competitive fragmentation of
a proton-bound or van der Waals cluster ion. The ratio of the fragment ion abundances
correlates with the thermochemical properties of the neutral precursors, allowing for the
determination of an unknown ionization energy by comparing it to known standards.[14]
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Thermochemical Cycle for Bond Dissociation Energy
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The relationship between BDE and heats of formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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